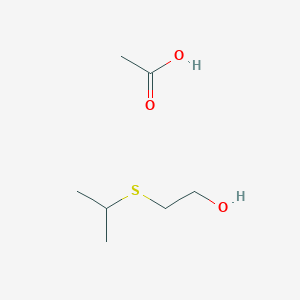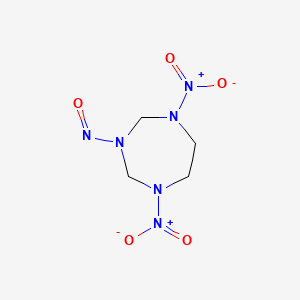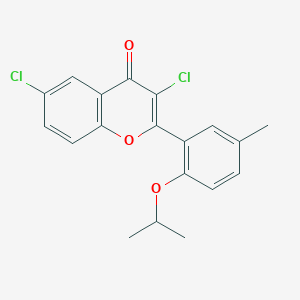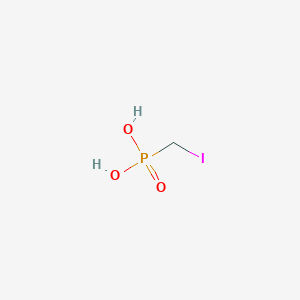
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes two benzothiazole rings connected by a propane-2-thione bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione typically involves the condensation of 3-ethylbenzothiazolium salts with a suitable dithiocarbonyl compound. One common method is as follows:
Starting Materials: 3-ethylbenzothiazolium bromide and carbon disulfide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol.
Procedure: The 3-ethylbenzothiazolium bromide is dissolved in ethanol, followed by the addition of carbon disulfide and sodium ethoxide. The mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Isolation: The product is isolated by filtration, washed with ethanol, and dried under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(benzothiazol-2-ylidene)propane-2-thione: Lacks the ethyl groups on the benzothiazole rings.
1,3-Bis(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione: Contains methyl groups instead of ethyl groups.
1,3-Bis(3-phenyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione: Contains phenyl groups instead of ethyl groups.
Uniqueness
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione is unique due to the presence of ethyl groups on the benzothiazole rings, which can influence its chemical reactivity, solubility, and interaction with other molecules. This structural variation can lead to differences in its physical and chemical properties compared to similar compounds, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
13242-19-8 |
|---|---|
Fórmula molecular |
C21H20N2S3 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
1,3-bis(3-ethyl-1,3-benzothiazol-2-ylidene)propane-2-thione |
InChI |
InChI=1S/C21H20N2S3/c1-3-22-16-9-5-7-11-18(16)25-20(22)13-15(24)14-21-23(4-2)17-10-6-8-12-19(17)26-21/h5-14H,3-4H2,1-2H3 |
Clave InChI |
UMJLVMPELKWYRR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC(=S)C=C3N(C4=CC=CC=C4S3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


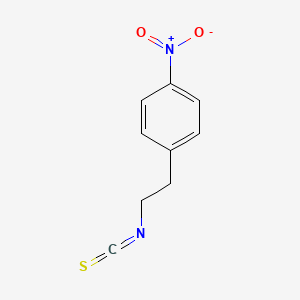
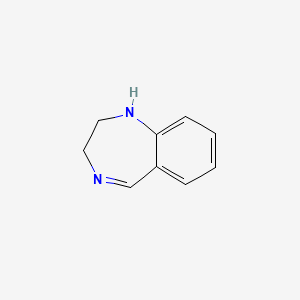
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
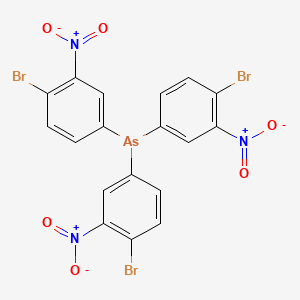



silane](/img/structure/B14726699.png)


